molecular formula C11H12ClNOS B14796229 7-(4-Chlorophenyl)-1,4-thiazepan-5-one

7-(4-Chlorophenyl)-1,4-thiazepan-5-one

Cat. No.: B14796229
M. Wt: 241.74 g/mol
InChI Key: ZHAGLUBWOKQWBW-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-1,4-thiazepan-5-one is a heterocyclic compound that contains a thiazepane ring with a chlorophenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-1,4-thiazepan-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzylamine with thioglycolic acid, followed by cyclization under acidic conditions to form the thiazepane ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(4-Chlorophenyl)-1,4-thiazepan-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another heterocyclic compound with a chlorophenyl group.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with similar structural features.

Uniqueness

7-(4-Chlorophenyl)-1,4-thiazepan-5-one is unique due to its specific ring structure and the presence of both a thiazepane ring and a chlorophenyl group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12ClNOS

Molecular Weight

241.74 g/mol

IUPAC Name

7-(4-chlorophenyl)-1,4-thiazepan-5-one

InChI

InChI=1S/C11H12ClNOS/c12-9-3-1-8(2-4-9)10-7-11(14)13-5-6-15-10/h1-4,10H,5-7H2,(H,13,14)

InChI Key

ZHAGLUBWOKQWBW-UHFFFAOYSA-N

Canonical SMILES

C1CSC(CC(=O)N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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